molecular formula C13H15ClO5 B2595503 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate CAS No. 1622940-14-0

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate

Cat. No.: B2595503
CAS No.: 1622940-14-0
M. Wt: 286.71
InChI Key: XSHOSCHERXEKED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the reaction of 4-chlorophenol with isobutyric anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is an ester compound with a unique chemical structure that includes a chlorophenoxy group. Its molecular formula is C13H15ClO5, and it has a molecular weight of approximately 286.71 g/mol. This compound has garnered attention for its potential biological activities, which are explored through various studies.

The synthesis of this compound can be achieved through multiple methods typical for ester formation, involving the reaction of an alcohol with an acid. The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the chlorophenoxy moiety, which is known for its biological activity.

Biological Activity Overview

Antioxidant Activity: Preliminary studies indicate that compounds with similar structures may exhibit significant antioxidant properties. For instance, related compounds have shown effective scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases.

Cytotoxicity and Anticancer Potential: Research into compounds structurally akin to this compound has revealed their cytotoxic effects on cancer cell lines. For example, studies have demonstrated that derivatives with similar functionalities can inhibit cell proliferation in prostate cancer cells, indicating a potential pathway for anticancer applications.

Enzyme Interactions: The biological activity of this compound may also involve interactions with enzymes. Compounds containing chlorophenoxy groups are known to affect various enzymatic pathways, which could lead to therapeutic effects in metabolic disorders or cancer.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrateC13H15ClO5Contains a nitrophenyl group instead of chlorophenyl
4-ChlorophenolC6H5ClOSimpler structure; lacks ester functionality
Isobutyric AcidC4H8O2Basic carboxylic acid; no aromatic ring

This table illustrates how this compound stands out due to its specific combination of functional groups, which may impart unique biological properties not found in simpler compounds.

Case Studies and Research Findings

  • Antioxidant Studies: A study investigating the antioxidant properties of chlorophenoxy derivatives found that these compounds exhibited significant free radical scavenging activity, suggesting that this compound may similarly contribute to oxidative stress reduction in biological systems.
  • Cytotoxicity Assessment: In vitro studies on related compounds have shown a dose-dependent reduction in cell viability in cancer cell lines such as PC3 and DU145. The IC50 values indicated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cell lines, highlighting their potential as selective anticancer agents.
  • Mechanistic Insights: Research has suggested that the mechanism of action for similar compounds often involves the induction of oxidative stress within cancer cells, leading to DNA damage and cell cycle arrest. This mechanism could be relevant for understanding how this compound exerts its effects.

Properties

IUPAC Name

1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOSCHERXEKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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